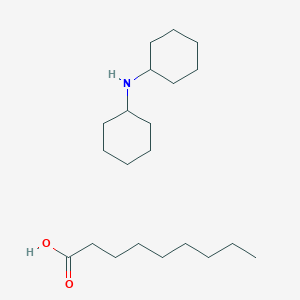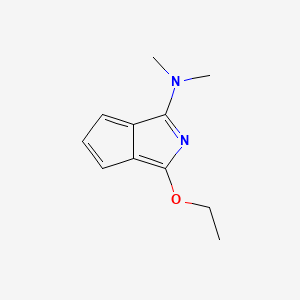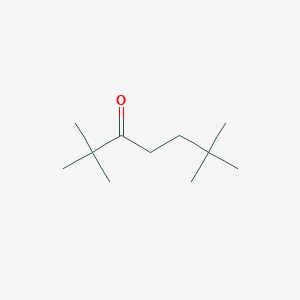
2,2,6,6-Tetramethylheptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethylheptan-3-one is an organic compound with the molecular formula C11H22O. It is a ketone characterized by its branched structure, which includes four methyl groups attached to the heptane backbone. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,6,6-Tetramethylheptan-3-one can be synthesized through several methods. One common approach involves the oxidation of 2,2,6,6-tetramethylheptane using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes that involve the use of metal catalysts. These processes are designed to maximize yield and minimize by-products, making them efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ketone group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones.
Scientific Research Applications
2,2,6,6-Tetramethylheptan-3-one is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.
Industry: The compound is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylheptan-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the compound can undergo metabolic transformations that produce active metabolites, which further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylheptane: A hydrocarbon with a similar structure but lacking the ketone group.
2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone with two carbonyl groups, offering different reactivity and applications.
Uniqueness
2,2,6,6-Tetramethylheptan-3-one is unique due to its specific branched structure and the presence of a single ketone group. This combination provides distinct chemical properties, making it valuable in various synthetic and industrial processes.
Properties
CAS No. |
40239-53-0 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2,2,6,6-tetramethylheptan-3-one |
InChI |
InChI=1S/C11H22O/c1-10(2,3)8-7-9(12)11(4,5)6/h7-8H2,1-6H3 |
InChI Key |
PLIPKKJKDUPBNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



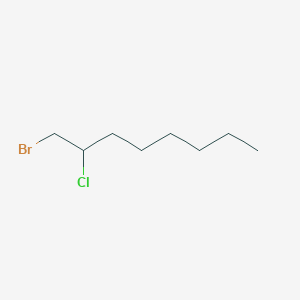
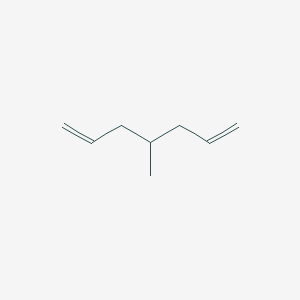
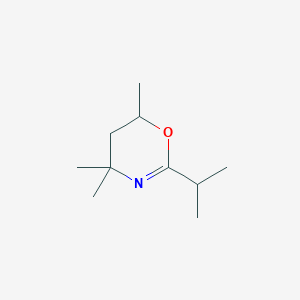
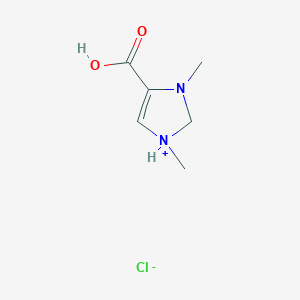


![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)
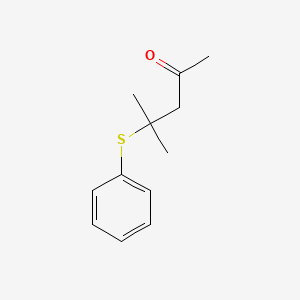
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)

